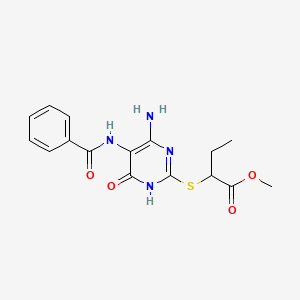

Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate

Description

Properties

IUPAC Name |

methyl 2-[(4-amino-5-benzamido-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-3-10(15(23)24-2)25-16-19-12(17)11(14(22)20-16)18-13(21)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,18,21)(H3,17,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGAURPUNVBBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate typically involves multi-step organic reactions. One common method includes the condensation of a benzamido derivative with a pyrimidine thioester under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino and thioester groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. For instance, derivatives have shown selective toxicity towards tumor cells while sparing normal cells .

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. Studies suggest that related compounds can inhibit enzymes like acetylcholinesterase, relevant in neurodegenerative diseases.

Biological Research

The compound's interaction with biological macromolecules is of significant interest:

- Protein Binding Studies : Investigations into how this compound interacts with proteins could provide insights into its mechanism of action and potential as a drug candidate.

Industrial Applications

In the chemical industry, the compound serves as a building block for synthesizing more complex molecules:

- Specialty Chemicals Production : It can be utilized in creating specialty chemicals used in various applications, including agrochemicals and pharmaceuticals.

Case Studies

- Anticancer Evaluation :

- Enzyme Inhibition Research :

Mechanism of Action

The mechanism of action of Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methotrexate: A well-known antifolate drug used in cancer therapy.

Pemetrexed: Another antifolate used in the treatment of certain types of cancer.

Raltitrexed: Used in chemotherapy for colorectal cancer.

Uniqueness

Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Biological Activity

Methyl 2-((4-amino-5-benzamido-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 342.39 g/mol. Its structure includes a thioether linkage and a pyrimidine ring, which are critical for its biological activity.

Research indicates that compounds structurally related to this compound exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, which is crucial for cell proliferation and survival. For instance, the inhibition of N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) has been linked to antiprotozoal activity against Trypanosomatidae .

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported that related pyrimidine derivatives showed selective toxicity towards cancer cells with IC50 values ranging from 1.7 to 28.7 μM across different types of tumors .

- Immunomodulatory Effects : The compound may also exert immunomodulatory effects by influencing cytokine production and immune cell proliferation. Research has shown that certain derivatives can suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating potential utility in treating autoimmune disorders .

Biological Activity Summary Table

Case Studies

- Antitumor Activity : A study investigated the effects of a series of pyrimidine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-435) and prostate cancer (PC-3) cells with GI50 values comparable to established chemotherapeutics .

- Immunomodulatory Effects : In a clinical setting, derivatives similar to this compound were tested for their ability to modulate immune responses in patients with autoimmune diseases. The results showed a marked reduction in lymphocyte proliferation when treated with the compound, suggesting its potential as an immunosuppressive agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.